molecular formula C20H11Cl5N2O2 B4817420 3,5-dichloro-N-(2-chlorophenyl)-2-[(2,4-dichlorobenzoyl)amino]benzamide

3,5-dichloro-N-(2-chlorophenyl)-2-[(2,4-dichlorobenzoyl)amino]benzamide

Cat. No.: B4817420
M. Wt: 488.6 g/mol
InChI Key: QDEZVGBCJLQUDD-UHFFFAOYSA-N
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Description

3,5-dichloro-N-(2-chlorophenyl)-2-[(2,4-dichlorobenzoyl)amino]benzamide is a complex organic compound characterized by multiple chlorine substitutions on its benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(2-chlorophenyl)-2-[(2,4-dichlorobenzoyl)amino]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The initial benzene ring undergoes nitration to introduce nitro groups.

    Reduction: The nitro groups are then reduced to amines.

    Acylation: The amine groups are acylated using 2,4-dichlorobenzoyl chloride to form the amide bond.

    Chlorination: The final step involves chlorination to introduce the chlorine atoms at the desired positions on the benzene rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-(2-chlorophenyl)-2-[(2,4-dichlorobenzoyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove chlorine atoms or reduce other functional groups.

    Substitution: Chlorine atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like alkyl or alkoxy groups.

Scientific Research Applications

3,5-dichloro-N-(2-chlorophenyl)-2-[(2,4-dichlorobenzoyl)amino]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(2-chlorophenyl)-2-[(2,4-dichlorobenzoyl)amino]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple chlorine substitutions enhance its binding affinity and specificity. It may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichloro-N-(2-chlorophenyl)-2-aminobenzamide
  • 2,4-dichloro-N-(2-chlorophenyl)-2-aminobenzamide
  • 3,5-dichloro-2-aminobenzamide

Uniqueness

3,5-dichloro-N-(2-chlorophenyl)-2-[(2,4-dichlorobenzoyl)amino]benzamide is unique due to its specific arrangement of chlorine atoms and the presence of both amide and benzoyl functional groups

Properties

IUPAC Name

3,5-dichloro-N-(2-chlorophenyl)-2-[(2,4-dichlorobenzoyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl5N2O2/c21-10-5-6-12(15(24)8-10)19(28)27-18-13(7-11(22)9-16(18)25)20(29)26-17-4-2-1-3-14(17)23/h1-9H,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEZVGBCJLQUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl5N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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